Helianorphin-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

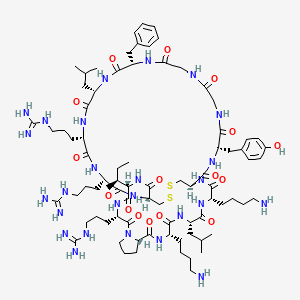

Structure

2D Structure

Properties

Molecular Formula |

C81H132N26O16S2 |

|---|---|

Molecular Weight |

1790.2 g/mol |

IUPAC Name |

1-[3-[(1R,4S,7S,13S,16S,19S,22S,25R,28S,37S,40S,43S,46S)-16,22-bis(4-aminobutyl)-37-benzyl-4-[(2S)-butan-2-yl]-7,43-bis(3-carbamimidamidopropyl)-28-[(4-hydroxyphenyl)methyl]-19,40-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47-pentadecaoxo-50,51-dithia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48-pentadecazatricyclo[23.23.4.09,13]dopentacontan-46-yl]propyl]guanidine |

InChI |

InChI=1S/C81H132N26O16S2/c1-7-47(6)65-77(122)100-55(25-17-35-92-81(88)89)78(123)107-36-18-26-62(107)76(121)99-52(22-12-14-32-83)68(113)101-56(37-45(2)3)71(116)97-51(21-11-13-31-82)69(114)104-60-43-124-125-44-61(75(120)106-65)105-70(115)54(24-16-34-91-80(86)87)96-67(112)53(23-15-33-90-79(84)85)98-72(117)57(38-46(4)5)102-73(118)59(39-48-19-9-8-10-20-48)95-64(110)42-93-63(109)41-94-66(111)58(103-74(60)119)40-49-27-29-50(108)30-28-49/h8-10,19-20,27-30,45-47,51-62,65,108H,7,11-18,21-26,31-44,82-83H2,1-6H3,(H,93,109)(H,94,111)(H,95,110)(H,96,112)(H,97,116)(H,98,117)(H,99,121)(H,100,122)(H,101,113)(H,102,118)(H,103,119)(H,104,114)(H,105,115)(H,106,120)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t47-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-/m0/s1 |

InChI Key |

WEJHFJXWIBZZTQ-AHUOXLFJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H](NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)N1)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(NC3=O)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CCCCN)CC(C)C)CCCCN)CCCNC(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

Helianorphin-19: A Technical Guide to its Discovery and Bioactivity

An in-depth exploration of a novel, plant-derived peptide with potent and selective kappa-opioid receptor agonism for peripheral pain.

Introduction

Helianorphin-19 is a novel, synthetically-derived cyclic peptide that has emerged as a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2][3][4][5] Its discovery was inspired by the traditional use of sunflower (Helianthus annuus) preparations for pain relief.[3][4][5] This technical guide provides a comprehensive overview of the discovery, origin, and pharmacological characterization of this compound, with a focus on the experimental methodologies and quantitative data that underpin its development. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and pain research.

Discovery and Origin

The development of this compound stemmed from a rational drug design approach that combined the structural stability of a plant-derived cyclic peptide with the pharmacological activity of an endogenous opioid peptide.[3][4] Researchers utilized the scaffold of the sunflower trypsin inhibitor-1 (SFTI-1), a 14-residue cyclic peptide from sunflower seeds known for its high stability, and incorporated sequence fragments from dynorphin A, an endogenous KOR agonist.[3][4] This molecular grafting strategy aimed to create novel, stabilized KOR ligands with improved pharmacological properties.[3][4] Through systematic modifications of the dynorphin A sequence within the SFTI-1 framework, this compound was identified as the most promising candidate with high affinity and selectivity for the KOR.[3][4]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and selectivity for opioid receptors. The key quantitative data are summarized in the tables below.

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 21 nM | Mouse KOR | [3][6] |

| 25 nM | Human KOR | [1][2] | |

| >10,000 nM | Mouse MOR | [3] | |

| >10,000 nM | Mouse DOR | [3] | |

| Potency (EC50) | 45 nM | Mouse KOR (cAMP) | [1][2][3][6] |

| 1.4 µM | Mouse KOR (β-arrestin-2) | [3] | |

| Efficacy (Emax) | 108% (vs. Dyn A 1-13) | Mouse KOR (cAMP) | [3] |

| 41.1% (vs. Dyn A 1-13) | Mouse KOR (β-arrestin-2) | [3] | |

| Selectivity | ~200-fold for KOR over MOR and DOR | [1][2][3] |

Table 1: In Vitro Pharmacological Profile of this compound

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Peptide Synthesis

This compound and its analogues were synthesized using standard solid-phase peptide synthesis (SPPS) techniques, employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Radioligand Displacement Assay

This assay was performed to determine the binding affinity (Ki) of this compound for the kappa (κ), mu (μ), and delta (δ) opioid receptors.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the mouse κ-opioid receptor (KOR), μ-opioid receptor (MOR), or δ-opioid receptor (DOR).

-

Radioligand: [³H]diprenorphine, a non-selective opioid antagonist.

-

Procedure:

-

Cell membranes were prepared from the respective stable cell lines.

-

Membranes were incubated with a fixed concentration of [³H]diprenorphine and varying concentrations of the competing ligand (this compound).

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled opioid ligand.

-

The reaction was terminated by rapid filtration, and the radioactivity bound to the filters was quantified by liquid scintillation counting.

-

IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay was used to measure the potency (EC50) and efficacy (Emax) of this compound in activating the KOR, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Cell Line: HEK293 cells stably expressing the mouse KOR.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

Cells were pre-treated with forskolin to stimulate cAMP production.

-

Cells were then treated with varying concentrations of this compound or the reference agonist, dynorphin A 1-13.

-

The intracellular cAMP levels were measured using a competitive immunoassay.

-

Dose-response curves were generated to determine EC50 and Emax values.

-

β-Arrestin-2 Recruitment Assay (BRET)

This assay was performed to assess the G protein bias of this compound by measuring its ability to recruit β-arrestin-2 to the KOR upon activation. A bioluminescence resonance energy transfer (BRET) assay was utilized.

-

Cell Line: HEK293 cells transiently co-expressing mouse KOR fused to green fluorescent protein (KOR-GFP) and β-arrestin-2 fused to NanoLuc luciferase (β-arrestin-2-Nluc).

-

Substrate: Furimazine.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

Cells were treated with varying concentrations of this compound or dynorphin A 1-13.

-

The BRET substrate, furimazine, was added.

-

The BRET signal, representing the proximity of β-arrestin-2 to the KOR, was measured using a microplate reader.

-

Dose-response curves were generated to determine EC50 and Emax values for β-arrestin-2 recruitment.

-

In Vivo Analgesic Efficacy: Mouse Model of Chronic Visceral Pain

The analgesic effect of this compound was evaluated in a mouse model of chronic visceral hypersensitivity induced by colorectal distension (CRD).

-

Animal Model: Male C57BL/6J mice.

-

Procedure:

-

Chronic visceral hypersensitivity was induced in mice.

-

This compound was administered to the mice.

-

Visceromotor responses to graded colorectal distension pressures were measured via electromyography (EMG) of the abdominal muscles.

-

A reduction in the visceromotor response was indicative of an analgesic effect.

-

Assessment of Central Nervous System (CNS) Side Effects

To evaluate potential CNS side effects, two key behavioral tests were performed.

-

Rotarod Test (Motor Coordination):

-

Mice were trained to walk on a rotating rod.

-

After administration of this compound or the KOR agonist U-50,488, the latency to fall from the accelerating rod was measured. A decrease in latency indicates impaired motor coordination.

-

-

Jump-Flinch Test (Central Pain):

-

This test assesses the central analgesic effects of a compound.

-

Mice received foot shocks of increasing intensity, and the thresholds for flinching and jumping were determined. An increase in these thresholds suggests central analgesia.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and the general workflow of the experimental procedures.

Caption: KOR Signaling Pathway of this compound.

Caption: Experimental Workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of peripherally acting analgesics.[3][4][5] Its unique design, leveraging a stable plant-derived scaffold, has resulted in a potent and selective KOR agonist with a favorable G protein-biased signaling profile.[1][2][3] The in vivo data demonstrating potent analgesia in a model of visceral pain without the central side effects commonly associated with opioid analgesics highlight its therapeutic potential.[3][4][5] This technical guide provides the foundational data and methodologies for further research and development of this compound and similar peptide-based therapeutics.

References

- 1. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenergic Stimulation Mediates Visceral Hypersensitivity to Colorectal Distension following Heterotypic Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Helianorphin-19: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helianorphin-19 is a synthetic cyclic peptide derived from a sunflower seed protein, designed as a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. The information herein is intended to support further research and development of this promising analgesic compound.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of the KOR, a G-protein coupled receptor (GPCR).[1][2] Upon binding, it initiates a signaling cascade that ultimately leads to analgesic effects, particularly in the peripheral nervous system.[1][2][4] A key feature of this compound is its biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1][5][6] This bias is thought to contribute to its favorable side-effect profile, minimizing centrally-mediated adverse effects often associated with KOR agonists, such as sedation and dysphoria.[1][4][5]

Data Presentation

The following tables summarize the quantitative data characterizing the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) | Cell Line | Notes |

| Kappa-Opioid Receptor (KOR) | This compound | 21[1][5][7] | HEK293[1][5] | Demonstrates high affinity for the target receptor. |

| Mu-Opioid Receptor (MOR) | This compound | >10,000[1][5] | HEK293[1][5] | Indicates low affinity, contributing to high selectivity for KOR. |

| Delta-Opioid Receptor (DOR) | This compound | >10,000[1][5] | HEK293[1][5] | Indicates low affinity, contributing to high selectivity for KOR. |

Table 2: Functional Activity of this compound

| Assay | Parameter | This compound | Dynorphin A (1-13) | Cell Line |

| G-Protein Activation (cAMP) | EC50 (nM) | 45[1][5][7] | - | HEK293[1][5] |

| G-Protein Activation (cAMP) | Emax (%) | 108[1][5] | 100 | HEK293[1][5] |

| β-arrestin-2 Recruitment (BRET) | EC50 (µM) | 1.4[1][5] | 0.116[1][5] | HEK293[1][5] |

| β-arrestin-2 Recruitment (BRET) | Emax (%) | 41[1][5] | 100 | HEK293[1][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the mouse kappa, mu, or delta opioid receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]diprenorphine) and varying concentrations of the competing ligand (this compound).

-

Incubation: The reaction is carried out in a binding buffer at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to activate the G-protein signaling pathway, which for KOR involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

-

Cell Culture: HEK293 cells stably expressing the mouse KOR are seeded in multi-well plates.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of this compound.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC50) and the maximum possible effect (Emax) are determined by non-linear regression analysis of the concentration-response curve.

β-arrestin-2 Recruitment Assay (BRET)

This assay quantifies the recruitment of β-arrestin-2 to the KOR upon agonist binding, a key step in receptor desensitization and internalization.

-

Cell Culture and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding the KOR fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).

-

BRET Measurement: Transfected cells are incubated with a substrate for the luciferase (e.g., coelenterazine h). Upon addition of varying concentrations of this compound, the proximity of the donor and acceptor molecules due to β-arrestin-2 recruitment results in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured as the ratio of light emitted by the acceptor to the light emitted by the donor.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal BRET signal (EC50) and the maximum BRET signal (Emax) are determined from the concentration-response curve.

Mandatory Visualization

Signaling Pathways

Caption: Signaling pathway of this compound at the kappa-opioid receptor.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Bioluminescence resonance energy transfer (BRET) to detect the interactions between kappa opioid receptor and non visual arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

Helianorphin-19: A Selective Kappa Opioid Receptor Agonist for Peripheral Analgesia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Helianorphin-19 is a potent and selective G protein-biased agonist for the kappa opioid receptor (KOR).[1][2][3] Derived from a cyclic peptide scaffold inspired by sunflower seed proteins, this novel compound presents a promising avenue for the development of peripherally acting analgesics.[4][5] By selectively targeting the KOR, this compound has demonstrated significant analgesic effects in preclinical models of visceral pain without inducing the central nervous system side effects commonly associated with traditional opioids, such as sedation and motor impairment.[1][2][3][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the experimental protocols for its characterization, and the underlying signaling pathways.

Pharmacological Profile and Data

This compound is a cyclic peptide with the sequence CYGGFLRRCIRPKLK and a disulfide bridge between the two cysteine residues.[1][3] Its molecular formula is C₈₁H₁₃₂N₂₆O₁₆S₂ and it has a molecular weight of 1790.21 g/mol .[1][3]

Binding Affinity and Potency

The binding affinity (Ki) and functional potency (EC50) of this compound for the kappa opioid receptor have been determined through radioligand binding and functional assays.

| Parameter | Value | Receptor | Reference |

| Ki | 21 nM | Kappa Opioid Receptor (KOR) | [2] |

| EC50 | 45 nM | Kappa Opioid Receptor (KOR) | [1][2][3] |

Receptor Selectivity

This compound exhibits high selectivity for the KOR over other opioid receptor subtypes, namely the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).

| Receptor | Selectivity vs. KOR | Reference |

| Mu Opioid Receptor (MOR) | >200-fold | [1][3] |

| Delta Opioid Receptor (DOR) | >200-fold | [1][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the kappa, mu, and delta opioid receptors.

Materials:

-

HEK293 cells stably expressing the mouse kappa, mu, or delta opioid receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand for KOR: [³H]-U-69,593.

-

Radioligand for MOR and DOR: [³H]-diprenorphine.

-

Non-specific binding control: Naloxone (10 µM).

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the target opioid receptor subtype.

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a fixed concentration of the appropriate radioligand to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to activate the KOR and inhibit the production of cyclic adenosine monophosphate (cAMP).

Materials:

-

CHO-K1 cells co-expressing the human kappa opioid receptor and a cAMP-sensitive biosensor (e.g., GloSensor).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Forskolin.

-

GloSensor cAMP reagent.

-

Luminometer.

Procedure:

-

Seed the CHO-K1 cells in a 96-well plate and incubate overnight.

-

Equilibrate the cells with the GloSensor cAMP reagent in assay buffer.

-

Add increasing concentrations of this compound to the wells.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate the plate at room temperature for 15-20 minutes.

-

Measure the luminescence using a luminometer. A decrease in luminescence indicates a reduction in cAMP levels due to KOR activation.

-

Plot the concentration-response curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition of cAMP production.

β-Arrestin-2 Recruitment Assay (BRET)

This assay is used to assess the G protein bias of this compound by measuring its ability to recruit β-arrestin-2 to the KOR.

Materials:

-

HEK293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.

-

Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Coelenterazine h (Rluc substrate).

-

Plate reader capable of measuring BRET signals.

Procedure:

-

Seed the HEK293 cells in a 96-well plate and incubate overnight.

-

Wash the cells with assay buffer.

-

Add increasing concentrations of this compound to the wells.

-

Add coelenterazine h to each well.

-

Incubate the plate in the dark for 5-10 minutes.

-

Measure the light emission at the wavelengths corresponding to the Rluc donor (e.g., 485 nm) and the YFP acceptor (e.g., 530 nm).

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

An increase in the BRET ratio indicates the recruitment of β-arrestin-2 to the KOR. Plot the concentration-response curve to determine the EC50 for β-arrestin-2 recruitment.

In Vivo Mouse Model of Visceral Pain

This model is used to evaluate the analgesic efficacy of this compound in a preclinical setting.

Materials:

-

C57BL/6 mice.

-

2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce chronic visceral hypersensitivity.

-

This compound solution for intracolonic administration.

-

Colorectal distension (CRD) apparatus to measure visceromotor response (VMR).

-

Electromyography (EMG) recording equipment.

Procedure:

-

Induce chronic visceral hypersensitivity in mice by intracolonic administration of TNBS.

-

Allow the mice to recover for a specified period (e.g., 7 days) to establish a stable hypersensitivity state.

-

Administer this compound or vehicle intracolonically.

-

After a predetermined time, measure the visceromotor response to graded colorectal distension pressures.

-

The VMR is quantified by measuring the EMG activity of the abdominal muscles.

-

A reduction in the VMR in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

Signaling Pathways and Visualizations

Kappa Opioid Receptor G-Protein Signaling Pathway

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of intracellular G proteins, primarily of the Gi/o family. This initiates a signaling cascade that ultimately results in the observed analgesic effects.

Caption: KOR G-protein signaling pathway activated by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and in vivo experiments to determine its pharmacological profile and therapeutic potential.

References

- 1. Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]

- 4. Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Helianorphin-19: A G-Protein Biased κ-Opioid Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Helianorphin-19 is a potent and selective G protein-biased agonist of the κ-opioid receptor (KOR), derived from a cyclic peptide scaffold found in sunflower seeds. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways. The development of this compound represents a promising step towards novel analgesics for chronic abdominal pain with a reduced side-effect profile compared to traditional opioids.

Introduction

The opioid crisis has highlighted the urgent need for safer and non-addictive analgesics. The κ-opioid receptor (KOR) has emerged as a promising therapeutic target for pain management, particularly visceral pain. However, activation of the KOR can also lead to undesirable side effects such as dysphoria and sedation, which are thought to be mediated by the β-arrestin2 signaling pathway. This compound, a synthetic cyclic peptide, is a G protein-biased KOR agonist, meaning it preferentially activates the therapeutic G protein signaling pathway over the β-arrestin2 pathway.[1][2][3] This biased agonism is a key feature that could lead to the development of analgesics with an improved safety profile.

This compound was developed by grafting fragments of the endogenous KOR ligand dynorphin A onto the SFTI-1 (sunflower trypsin inhibitor-1) scaffold, a naturally stable cyclic peptide.[4][5] This approach has yielded a potent and selective KOR agonist with excellent stability.

Structure-Activity Relationship of Helianorphin Analogues

The development of this compound involved the synthesis and evaluation of a series of analogues to understand the key structural features required for potent and selective KOR activation. The core concept was to incorporate the bioactive sequences of dynorphin A into the stable cyclic scaffold of SFTI-1.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and its key analogues at the mouse κ-opioid receptor (KOR), μ-opioid receptor (MOR), and δ-opioid receptor (DOR).

| Peptide | Sequence | KOR Kᵢ (nM) | KOR EC₅₀ (nM) | KOR Eₘₐₓ (%) | MOR % Displacement @ 10 µM | DOR % Displacement @ 10 µM |

| This compound | CYGGFLRRCIRPKLK | 21 | 45 | 108 | < 50 | < 50 |

| Helianorphin-1 | CYGGFMRRVCIRPKLK | 220 | 1100 | 92 | n.d. | n.d. |

| Helianorphin-2 | CYGGFMRRVCIRPKLK (D-Phe) | 97 | 430 | 105 | n.d. | n.d. |

| Helianorphin-3 | CRGGFMRRVCIPKLK | 3200 | > 10000 | 25 | n.d. | n.d. |

| Helianorphin-4 | CRGGFMRRVCIPKLK (D-Phe) | 2500 | > 10000 | 10 | n.d. | n.d. |

| Dynorphin A (1-13) | YGGFLRRIRPKLK | 0.8 | 1.5 | 100 | n.d. | n.d. |

Data sourced from Muratspahić et al., 2021.[4][5] n.d. = not determined

Experimental Protocols

This section details the key experimental methodologies used in the characterization of this compound and its analogues.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS): The Helianorphin peptides were synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis on a rink amide resin. The synthesis protocol involves the sequential addition of Fmoc-protected amino acids to the growing peptide chain on the solid support.

-

Resin Swelling: The rink amide resin is swelled in N-methyl-2-pyrrolidinone (NMP).

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in NMP.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the deprotected N-terminus of the peptide chain.

-

Washing: The resin is washed with NMP and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.

-

Cyclization: The linear peptide is cyclized via disulfide bond formation between the two cysteine residues. This is typically achieved by air oxidation in a basic aqueous buffer.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the binding affinity (Kᵢ) of the synthesized peptides for the κ-, μ-, and δ-opioid receptors.

-

Membrane Preparation: HEK293 cells stably expressing the mouse κ-, μ-, or δ-opioid receptor are homogenized in a buffer solution and centrifuged to pellet the cell membranes. The membranes are then resuspended in an appropriate assay buffer.

-

Assay Components: The assay is performed in a 96-well plate containing the cell membranes, a radiolabeled ligand (e.g., [³H]-diprenorphine), and varying concentrations of the unlabeled competitor peptide (Helianorphin analogues).

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

The functional activity (EC₅₀ and Eₘₐₓ) of the peptides was determined by measuring their ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the KOR.

-

Cell Culture: HEK293 cells stably expressing the mouse KOR are cultured in appropriate media.

-

Cell Plating: The cells are seeded into 96-well plates and allowed to attach overnight.

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The cells are pre-incubated with varying concentrations of the test peptide.

-

Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.

-

The plate is incubated for a specific time (e.g., 15 minutes) at 37°C.

-

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF or LANCE).

-

Data Analysis: The data is normalized to the response of a known full agonist (e.g., Dynorphin A) and analyzed using non-linear regression to determine the EC₅₀ (the concentration of the peptide that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal effect of the peptide).

In Vitro Stability Assay in Simulated Gastric Fluid (SGF)

The stability of this compound in the gastrointestinal tract was assessed in simulated gastric fluid.

-

SGF Preparation: Simulated gastric fluid is prepared according to the United States Pharmacopeia (USP) guidelines, typically containing sodium chloride, pepsin, and hydrochloric acid to achieve a pH of approximately 1.2.

-

Incubation: this compound is incubated in the SGF at 37°C.

-

Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 180 minutes).

-

Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., ice-cold methanol).

-

Analysis: The concentration of the remaining intact peptide at each time point is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Half-Life Calculation: The degradation kinetics are analyzed to determine the half-life (t₁/₂) of the peptide in SGF.

Signaling Pathway and Experimental Workflow Visualizations

This compound G Protein-Biased Signaling Pathway

References

- 1. Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sunflower peptide as "template" for potential analgesic [meduniwien.ac.at]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. UQ eSpace [espace.library.uq.edu.au]

Helianorphin-19: A Technical Guide to a Novel Analgesic Peptide Derived from Sunflower Trypsin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helianorphin-19 is a synthetic, cyclic peptide that has emerged as a potent and selective agonist for the κ-opioid receptor (KOR), demonstrating significant potential as a novel analgesic.[1] Derived from the sunflower trypsin inhibitor-1 (SFTI-1) scaffold, a naturally occurring peptide in sunflower seeds, this compound represents a promising development in the quest for effective pain management with a reduced side effect profile compared to traditional opioids.[1] This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, and preclinical evaluation, with a focus on quantitative data and detailed experimental protocols.

Core Compound Profile

This compound is a 15-amino acid bicyclic peptide. Its structure is based on the SFTI-1 framework, which provides exceptional stability. The sequence of this compound is CYGGFLRRCIRPKLK, with a disulfide bridge between the two cysteine residues.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Receptor Binding Affinity (Ki) of this compound and Reference Compounds

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |

| This compound | 21[1], 25 | >10,000 | >10,000 | ~200-fold vs. MOR & DOR |

| SFTI-1 | >10,000 | >10,000 | >10,000 | - |

| Dynorphin A (1-17) | 0.5 | 2.5 | 10 | - |

Table 2: Functional Activity (EC50) of this compound and Reference Compounds

| Compound | KOR EC50 (nM) | MOR EC50 (nM) | DOR EC50 (nM) |

| This compound | 45[1] | >10,000 | >10,000 |

| Dynorphin A (1-17) | 1.2 | 5.0 | 20 |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Chronic Visceral Pain

| Treatment | Dose | % Reduction in Visceral Pain |

| This compound | 10 mg/kg (intracolonic) | ~50% |

| Vehicle | - | No significant reduction |

Table 4: Stability of this compound in Simulated Gastric Fluid (SGF)

| Compound | Half-life in SGF (minutes) |

| This compound | >180 |

| Dynorphin A (1-13) | <15 |

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry.

Materials:

-

Rink-amide MBHA resin

-

Fmoc-protected amino acids

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink-amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the coupling mixture to the resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, wash with diethyl ether, and air dry.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Cyclization:

-

Dissolve the purified linear peptide in a solution of ammonium bicarbonate (0.1 M, pH 8.5).

-

Stir the solution at room temperature and monitor the formation of the disulfide bridge by HPLC-MS.

-

Lyophilize the cyclized peptide.

-

Caption: Experimental workflow for the synthesis of this compound.

Radioligand Displacement Assay

This protocol details the determination of the binding affinity (Ki) of this compound for the κ-, μ-, and δ-opioid receptors.

Materials:

-

HEK293 cells stably expressing human KOR, MOR, or DOR.

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM MnCl2, pH 7.4).

-

[3H]-Diprenorphine (radioligand).

-

Naloxone (for non-specific binding determination).

-

This compound and other test compounds.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 25 µL of [3H]-Diprenorphine (final concentration ~1 nM), and 25 µL of various concentrations of this compound.

-

For total binding, add 25 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 25 µL of naloxone (final concentration 10 µM).

-

Add 100 µL of the membrane preparation (50-100 µg of protein) to each well.

-

-

Incubation and Filtration:

-

Incubate the plate at 25°C for 60 minutes.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

-

Quantification:

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes the measurement of the functional activity (EC50) of this compound at the κ-opioid receptor by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO cells stably expressing human KOR.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Forskolin.

-

IBMX (3-isobutyl-1-methylxanthine).

-

This compound and other test compounds.

-

cAMP assay kit (e.g., HTRF-based or ELISA-based).

Procedure:

-

Cell Plating: Seed the KOR-expressing CHO cells in a 96-well plate and grow to confluence.

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C in the presence of IBMX (to inhibit phosphodiesterases).

-

Stimulate the cells with forskolin (final concentration ~10 µM) for 30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) by non-linear regression analysis.

-

β-Arrestin-2 Recruitment Assay (BRET)

This protocol outlines the assessment of G protein-biased agonism by measuring the recruitment of β-arrestin-2 to the activated KOR using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

HEK293 cells.

-

Plasmids encoding KOR-Rluc8 (donor) and β-arrestin-2-YFP (acceptor).

-

Transfection reagent.

-

BRET substrate (e.g., coelenterazine h).

-

This compound and other test compounds.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the KOR-Rluc8 and β-arrestin-2-YFP plasmids.

-

Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Assay:

-

24-48 hours post-transfection, wash the cells with assay buffer.

-

Add the BRET substrate and incubate for 5 minutes.

-

Add various concentrations of this compound.

-

-

BRET Measurement:

-

Measure the luminescence at two wavelengths (e.g., 485 nm for Rluc8 and 530 nm for YFP) using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (YFP emission / Rluc8 emission).

-

Generate a dose-response curve and determine the EC50 for β-arrestin-2 recruitment.

-

Compare the potency for G protein activation (from the cAMP assay) and β-arrestin recruitment to determine the bias factor.

-

Caption: Signaling pathway of this compound at the κ-opioid receptor.

In Vivo Model of Chronic Visceral Pain

This protocol describes the evaluation of the analgesic efficacy of this compound in a mouse model of chronic visceral hyperalgesia induced by repeated intracolonic administration of capsaicin.

Materials:

-

Male C57BL/6 mice.

-

Capsaicin solution (0.1% in 10% ethanol, 10% Tween-80, and 80% saline).

-

This compound (10 mg/kg).

-

Vehicle control.

-

Von Frey filaments.

Procedure:

-

Induction of Visceral Hyperalgesia:

-

Administer intracolonic capsaicin (50 µL) to mice on days 1, 3, and 5 to induce chronic visceral hyperalgesia.

-

-

Drug Administration:

-

On day 14, administer this compound (10 mg/kg) or vehicle intracolonically.

-

-

Assessment of Visceral Pain:

-

Measure the visceromotor response (VMR) to colorectal distension (CRD) at various pressures before and after drug administration. The VMR is a measure of abdominal muscle contractions, quantified by electromyography.

-

Alternatively, assess abdominal withdrawal reflexes in response to stimulation with von Frey filaments of increasing force applied to the abdomen.

-

-

Data Analysis:

-

Compare the VMR or the withdrawal thresholds between the this compound-treated group and the vehicle-treated group to determine the analgesic effect.

-

Stability Assay in Simulated Gastric Fluid (SGF)

This protocol details the assessment of the stability of this compound in simulated gastric fluid.

Materials:

-

Simulated Gastric Fluid (SGF): 0.08 M HCl containing 0.2% NaCl and 0.32% pepsin, pH 1.2.

-

This compound.

-

Quenching solution (e.g., 10% trichloroacetic acid).

-

HPLC-MS system.

Procedure:

-

Incubation:

-

Dissolve this compound in SGF to a final concentration of 1 mg/mL.

-

Incubate the solution at 37°C.

-

-

Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a quenching solution to stop the enzymatic degradation.

-

-

Analysis:

-

Analyze the samples by HPLC-MS to quantify the amount of intact this compound remaining.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining against time.

-

Calculate the half-life (t1/2) of this compound in SGF.

-

Caption: Logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound, a synthetic peptide derived from the SFTI-1 scaffold, demonstrates high affinity, potency, and selectivity for the κ-opioid receptor. Its G protein-biased agonism, coupled with significant analgesic efficacy in a preclinical model of chronic visceral pain and enhanced stability, positions it as a compelling lead compound for the development of novel, non-addictive analgesics. The detailed protocols provided in this guide are intended to facilitate further research and development of this promising therapeutic candidate.

References

The Endogenous Counterpart to Helianorphin-19: A Technical Guide to Dynorphins as Functionally Unbiased Kappa Opioid Receptor Agonists

For Immediate Release

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the endogenous equivalents of the synthetic G protein-biased kappa opioid receptor (KOR) agonist, Helianorphin-19. The primary endogenous ligands for the KOR are the dynorphin family of peptides, which, in contrast to this compound, generally exhibit a more balanced or unbiased signaling profile. This document will delineate the comparative pharmacology of this compound and endogenous dynorphins, detail the experimental protocols for their characterization, and illustrate the key signaling pathways involved.

This compound is a potent and selective synthetic peptide agonist for the KOR, with a binding affinity (Ki) of 25 nM and an EC50 of 45 nM. A key characteristic of this compound is its G protein signaling bias, showing approximately 200-fold selectivity for the KOR over mu (MOR) and delta (DOR) opioid receptors. This bias is significant as it is hypothesized that G protein-mediated signaling is responsible for the analgesic effects of KOR agonists, while β-arrestin recruitment is associated with undesirable side effects such as dysphoria and sedation.

The endogenous opioid system's primary ligands for the KOR are the dynorphins, a class of peptides derived from the precursor protein prodynorphin.[1] The major bioactive dynorphin peptides include Dynorphin A, Dynorphin B, and Big Dynorphin. While these peptides are considered the natural agonists for the KOR, they also exhibit varying degrees of affinity for the MOR and DOR.[2]

Comparative Pharmacological Data

To facilitate a direct comparison between the synthetic this compound and its endogenous counterparts, the following tables summarize their receptor binding affinities and functional potencies.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Ligand | Kappa (KOR) | Mu (MOR) | Delta (DOR) |

| This compound | 25 | ~5000 | ~5000 |

| Dynorphin A (1-17) | ~0.1-1 | Low nM | Low nM |

| Dynorphin B (1-13) | High | Low nM | Low nM |

| Big Dynorphin | High | Low nM | Low nM |

| α-Neoendorphin | High | Low nM | Low nM |

Note: Exact Ki values for dynorphins can vary between studies and experimental conditions. The values presented are representative of the general affinity profile.

Table 2: Functional Activity (EC50, nM) at the Kappa Opioid Receptor

| Ligand | G Protein Activation (GTPγS) | β-Arrestin Recruitment |

| This compound | 45 | Significantly higher or negligible |

| Dynorphin A (1-17) | Potent (nM range) | Potent (nM range) |

| Dynorphin B (1-13) | Potent (nM range) | Potent (nM range) |

| α-Neoendorphin | Potent (nM range) | Potent (nM range) |

Note: While dynorphins are potent activators of G protein signaling, they are generally considered unbiased or only slightly G protein-biased, meaning they also potently recruit β-arrestin.

Signaling Pathways

The activation of the kappa opioid receptor by an agonist initiates intracellular signaling cascades. This compound, being G protein-biased, preferentially activates the G protein pathway over the β-arrestin pathway. In contrast, endogenous dynorphins tend to activate both pathways more equitably.

Experimental Protocols

The characterization of opioid receptor ligands involves a suite of in vitro assays to determine their binding affinity, functional potency, and signaling bias.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor. It involves competing a test ligand against a radiolabeled ligand with known affinity for the receptor.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing the kappa opioid receptor are prepared through homogenization and centrifugation.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine) and a range of concentrations of the unlabeled test ligand (this compound or a dynorphin peptide).

-

Separation: The incubation mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor agonism. Agonist binding to a G protein-coupled receptor (GPCR) like the KOR facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the KOR are prepared.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS, an excess of GDP, and varying concentrations of the agonist.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is measured after separating bound from free radiolabel by filtration.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway. Various techniques can be used, such as bioluminescence resonance energy transfer (BRET) or enzyme-complementation assays (e.g., PathHunter).

References

- 1. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

Helianorphin-19: A Peripherally Acting Kappa-Opioid Receptor Agonist for Visceral Pain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Helianorphin-19, a novel, potent, and selective G protein-biased kappa-opioid receptor (KOR) agonist with significant potential for the treatment of chronic visceral pain. Derived from sunflower seeds, this cyclic peptide has demonstrated robust peripheral analgesic effects without the central nervous system side effects commonly associated with opioid medications.[1][2][3] This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its characterization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity and Functional Potency

| Parameter | Value | Receptor | Cell Line | Reference |

| Ki (Binding Affinity) | 21 nM | κ-Opioid Receptor (KOR) | HEK293 | [4][5][6] |

| 25 nM | κ-Opioid Receptor (KOR) | HEK293 | [2] | |

| EC50 (Functional Potency) | 45 nM | κ-Opioid Receptor (KOR) | HEK293 | [2][4][5][6] |

| Emax (Maximum Efficacy) | 108% | κ-Opioid Receptor (KOR) | HEK293 | [5][6] |

Table 2: Receptor Selectivity

| Receptor Comparison | Selectivity Fold | Reference |

| KOR vs. μ- and δ-Opioid Receptors | ~200-fold | [2] |

Table 3: In Vitro Stability

| Assay | Half-life (t1/2) | Comparison | Reference |

| Simulated Gastric Fluid (SGF) | 3.1 hours | Dynorphin A (1-13) was fully degraded after 15 minutes | [5][6] |

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects through the selective activation of kappa-opioid receptors, which are G protein-coupled receptors (GPCRs).[2] As a G protein-biased agonist, it preferentially activates G protein-dependent signaling pathways over other potential pathways, such as those involving β-arrestin.[2] The activation of KOR in peripheral sensory neurons is a key mechanism for producing analgesia without affecting the central nervous system.[1][3]

Upon binding of this compound to the KOR on the peripheral terminals of nociceptive neurons, the associated Gi/o protein is activated. This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors to reduce neuronal excitability. The primary mechanisms include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels:

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP).

-

The net effect of these actions is a reduction in the transmission of pain signals from the periphery to the central nervous system.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the kappa-, mu-, and delta-opioid receptors.

-

Cell Lines: HEK293 cells stably expressing the mouse kappa- (KOR), mu- (MOR), or delta- (DOR) opioid receptors.[5][6]

-

Procedure:

-

Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-diprenorphine for KOR) and varying concentrations of the competitor ligand (this compound).

-

Incubation: The reaction is carried out in a suitable buffer at a controlled temperature for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

cAMP Functional Assays

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the KOR.

-

Procedure:

-

Cell Culture: Cells are seeded in multi-well plates and grown to a suitable confluency.

-

Stimulation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of varying concentrations of this compound.

-

Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.

-

Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are calculated.

-

In Vivo Model of Chronic Visceral Pain

-

Objective: To evaluate the peripheral analgesic efficacy of this compound.

-

Animal Model: A mouse model of chronic visceral pain is utilized.[1][3][5][6]

-

Procedure:

-

Induction of Visceral Hypersensitivity: Visceral hypersensitivity is induced in mice, for example, through intracolonic administration of a mild irritant like trinitrobenzenesulfonic acid (TNBS).

-

Drug Administration: this compound is administered locally to the site of inflammation, for instance, via intracolonic administration, to specifically target peripheral receptors.[3][5][6]

-

Assessment of Nociception: The visceromotor response (VMR) to colorectal distension (CRD) is measured as an indicator of visceral pain. This is typically done by quantifying the abdominal muscle contractions via electromyography (EMG).

-

Data Analysis: The analgesic effect of this compound is determined by the reduction in the VMR to CRD compared to vehicle-treated control animals.

-

Assessment of Central Nervous System Side Effects

-

Objective: To determine if this compound induces CNS side effects such as sedation or motor incoordination.

-

Tests:

-

Rotarod Test: This test assesses motor coordination. Mice are placed on a rotating rod, and the latency to fall is recorded. A lack of effect of this compound on the time spent on the rod compared to controls indicates the absence of motor impairment.[3]

-

Flinch-Jump Test: This test can be used to assess central pain processing. A lack of effect of this compound in this test, in contrast to centrally acting KOR agonists, would further support its peripherally restricted action.[3]

-

-

Procedure:

-

Drug Administration: this compound is administered to the mice.

-

Behavioral Testing: At a time point corresponding to its expected peak effect, the mice are subjected to the rotarod or flinch-jump test.

-

Data Analysis: The performance of the this compound-treated group is compared to that of a vehicle-treated group and a group treated with a known centrally acting KOR agonist (e.g., U-50,488).[3]

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel peripheral analgesic agent like this compound.

Conclusion

This compound represents a promising step forward in the development of safer and more effective treatments for chronic visceral pain. Its high potency and selectivity for the kappa-opioid receptor, coupled with its peripheral restriction and stability, make it an attractive candidate for further development.[1][6] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this novel peptide analgesic. The ability to achieve significant pain relief without the debilitating central side effects of traditional opioids addresses a major unmet medical need and highlights the potential of targeting peripheral KORs for the management of chronic pain conditions.[3]

References

- 1. Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Kappa Opioid Receptor Agonists: R&D Systems [rndsystems.com]

- 3. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Helianorphin-19: A Novel Peptide Therapeutic for Chronic Visceral Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic visceral pain, a hallmark of disorders like Irritable Bowel Syndrome (IBS) and inflammatory bowel disease (IBD), presents a significant therapeutic challenge. The escalating opioid crisis has intensified the search for non-addictive, potent analgesics. Helianorphin-19, a synthetic cyclic peptide derived from a sunflower seed protein, has emerged as a promising candidate. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacological properties, and preclinical efficacy in a model of chronic visceral pain. It is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel pain therapeutics.

Introduction: The Challenge of Chronic Visceral Pain and the Potential of Peripheral κ-Opioid Receptor Agonists

Chronic visceral pain affects a substantial portion of the global population and is often poorly managed by existing therapies.[1] Traditional opioids, while effective, carry a high risk of central nervous system (CNS) side effects, addiction, and gastrointestinal dysfunction.[1][2] The κ-opioid receptor (KOR) has been identified as a promising target for the treatment of visceral pain.[1][3][4][5] Peripherally acting KOR agonists can provide potent analgesia without the adverse central effects associated with µ-opioid receptor agonists and centrally-penetrant KOR agonists.[3][4][5] The primary challenge in developing peptide-based therapeutics, such as KOR agonists, lies in their poor metabolic stability and lack of oral bioavailability.[3][5]

This compound was developed by grafting a dynorphin A sequence fragment, a native KOR ligand, onto a stable cyclic peptide scaffold from sunflower seeds.[3][4][6] This innovative approach resulted in a potent and selective KOR agonist with enhanced stability.[3][4][6]

Pharmacological Profile of this compound

This compound is a high-affinity, potent, and selective agonist for the κ-opioid receptor.[7][8][9] Its pharmacological activity has been characterized through a series of in vitro assays, with key quantitative data summarized in the tables below.

Receptor Binding and Functional Activity

| Parameter | Value | Receptor/Cell Line | Assay Type | Reference |

| Ki | 21 nM | Mouse KOR (HEK293 cells) | Radioligand Displacement Assay | [3][9] |

| Ki | 25 nM | Mouse KOR | Radioligand Displacement Assay | [7][8] |

| EC50 | 45 nM | Mouse KOR (HEK293 cells) | cAMP Accumulation Assay | [3][6][7][8][9] |

| Emax | 108% | Mouse KOR (HEK293 cells) | cAMP Accumulation Assay | [3][6] |

Receptor Selectivity

This compound exhibits significant selectivity for the κ-opioid receptor over µ- and δ-opioid receptors.[7][8]

| Receptor | Selectivity Fold (over KOR) | Reference |

| µ-opioid receptor | ~200-fold | [7][8] |

| δ-opioid receptor | ~200-fold | [7][8] |

G Protein-Biased Agonism

This compound demonstrates biased agonism, preferentially activating the G protein signaling pathway over the β-arrestin-2 recruitment pathway.[6] This is a desirable characteristic for novel opioid therapeutics, as β-arrestin-2 recruitment is often associated with adverse effects.

| Parameter | This compound | Dynorphin A 1-13 (Reference) | Assay Type | Reference |

| EC50 (β-arrestin-2) | 1.4 µM | 116 nM | BRET Assay | [6] |

| Emax (β-arrestin-2) | 41% | 100% | BRET Assay | [6] |

Stability

A key feature of this compound is its enhanced stability, particularly in conditions mimicking the gastrointestinal tract.

| Parameter | This compound | Dynorphin A 1-13 (Reference) | Condition | Reference |

| Half-life (t1/2) | 3.1 hours | Fully degraded after 15 minutes | Simulated Gastric Fluid (SGF) | [3][6] |

Signaling Pathway of this compound

This compound exerts its analgesic effects by activating the κ-opioid receptor, a G protein-coupled receptor (GPCR). As a G protein-biased agonist, it preferentially initiates a signaling cascade that leads to the inhibition of neuronal activity, while minimally engaging the β-arrestin-2 pathway.

Caption: Signaling pathway of this compound at the κ-opioid receptor.

Experimental Protocols

The following sections detail the methodologies used to characterize this compound.

Radioligand Displacement Assay

This assay was used to determine the binding affinity (Ki) of this compound for the κ-opioid receptor.

-

Cell Line: HEK293 cells stably expressing the mouse κ-opioid receptor.

-

Radioligand: [3H]-diprenorphine (DPN), a non-selective opioid antagonist.

-

Procedure:

-

Membrane preparations from the HEK293 cells were incubated with a fixed concentration of [3H]-DPN.

-

Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptor.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

-

After incubation, the membranes were harvested, and the amount of bound radioactivity was measured using liquid scintillation counting.

-

The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay was performed to measure the potency (EC50) and efficacy (Emax) of this compound in activating the KOR.

-

Cell Line: HEK293 cells stably expressing the mouse κ-opioid receptor.

-

Principle: Activation of the Gi/o-coupled KOR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Procedure:

-

Cells were pre-treated with forskolin to stimulate cAMP production.

-

Increasing concentrations of this compound were added to the cells.

-

The reaction was stopped, and the cells were lysed.

-

Intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).

-

Concentration-response curves were generated to determine the EC50 and Emax values.

-

β-Arrestin-2 Recruitment Assay

This assay was used to assess the G protein bias of this compound by measuring its ability to recruit β-arrestin-2.

-

Method: Bioluminescence Resonance Energy Transfer (BRET) assay.

-

Constructs: KOR fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP).

-

Procedure:

-

HEK293 cells were co-transfected with the KOR-Rluc and β-arrestin-2-GFP constructs.

-

The cells were treated with increasing concentrations of this compound.

-

Upon receptor activation and subsequent β-arrestin-2 recruitment, the Rluc and GFP come into close proximity, allowing for energy transfer from the luciferase to the fluorescent protein.

-

The BRET signal was measured, and concentration-response curves were plotted to determine the EC50 and Emax for β-arrestin-2 recruitment.

-

In Vivo Model of Chronic Visceral Hypersensitivity (CVH)

The analgesic efficacy of this compound was evaluated in a mouse model of chronic visceral pain.[3][6]

-

Induction of CVH: Intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce colitis, followed by a recovery period, resulting in persistent visceral hypersensitivity.

-

Assessment of Visceral Pain: Visceromotor response (VMR) to colorectal distension (CRD). The VMR is a quantifiable measure of abdominal muscle contractions in response to graded pressures of CRD.

-

Drug Administration: this compound was administered intracolonically.[3][6]

-

Experimental Workflow:

Caption: Experimental workflow for the in vivo assessment of this compound.

-

Key Findings:

-

A single intracolonic dose of this compound significantly reduced the VMR to CRD in mice with CVH, indicating a potent analgesic effect.[6]

-

This compound had no effect on the VMR in healthy naïve mice.[6]

-

The analgesic effect of this compound was blocked by the selective KOR antagonist, norbinaltorphimine (nor-BNI), confirming its mechanism of action.[6]

-

Importantly, this compound did not induce unwanted central side effects on motor coordination or sedation.[3][4][5]

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of peripherally-acting analgesics for chronic visceral pain. Its unique properties, including high potency and selectivity for the KOR, G protein-biased agonism, and enhanced stability, make it an attractive therapeutic candidate. The preclinical data strongly support its potential to provide effective pain relief without the debilitating side effects of traditional opioids.

Future research should focus on:

-

Comprehensive pharmacokinetic and pharmacodynamic studies in larger animal models.

-

Long-term safety and toxicology assessments.

-

Development of an oral formulation for clinical use.

-

Exploration of its efficacy in other models of chronic pain.

The development of this compound provides a compelling proof-of-concept for the use of plant-derived cyclic peptides as scaffolds for creating novel, stable, and orally bioavailable peptide therapeutics. This approach holds immense promise for addressing the unmet clinical need for safe and effective treatments for chronic visceral pain and other debilitating conditions.

References

- 1. Drug Management of Visceral Pain: Concepts from Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of a Stable Cyclic Peptide Analgesic Derived from Sunflower Seeds that Targets the κ-Opioid Receptor for the Treatment of Chronic Abdominal Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]

- 8. This compound | Kappa Opioid Receptor Agonists: R&D Systems [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

Helianorphin-19: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helianorphin-19 is a potent and selective G protein-biased agonist for the κ-opioid receptor (KOR).[1][2] Derived from a sunflower seed peptide scaffold, this cyclic peptide has garnered significant interest for its potential therapeutic applications, particularly in the treatment of chronic abdominal pain without the central nervous system side effects associated with traditional opioids.[3] Its unique chemical structure and stability profile are key to its pharmacological activity and potential for enteric administration. This guide provides a comprehensive overview of the chemical properties and stability of this compound, along with detailed experimental protocols relevant to its study.

Chemical Properties

This compound is a cyclic peptide with a disulfide bridge, which contributes to its conformational rigidity and stability. Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 1790.21 g/mol | [2] |

| Molecular Formula | C81H132N26O16S2 | [2] |

| Amino Acid Sequence | CYGGFLRRCIRPKLK | [1][2] |

| Modifications | Cyclic peptide with a disulfide bridge between Cys1 and Cys9 | [1][2] |

| Solubility | Soluble to 2 mg/mL in water | [1][2] |

| Purity | ≥95% (as determined by HPLC) | [2] |

| CAS Number | 2883653-86-7 | [2] |

| Storage | Store at -20°C | [2] |

| Calculated logP | Not publicly available. Can be estimated using fragment-based or whole molecule approaches.[4][5] |

Stability

A critical feature of this compound is its enhanced stability, particularly in the gastrointestinal tract, which is a significant advantage for potential oral or enteric delivery.

| Condition | Stability Data | Reference |

| Simulated Gastric Fluid (SGF) | Half-life (t½) = 3.1 hours | [3] |

| Simulated Intestinal Fluid (SIF) | While specific quantitative data is not available, it is suggested to be stable in the gastrointestinal tract.[3] General studies show cyclic peptides can have variable stability in SIF.[6] | |

| Plasma | Specific quantitative stability data for this compound in plasma is not publicly available. General protocols for assessing plasma stability of peptides are well-established. |

Signaling Pathway